molecular formula C13H12ClN3O3 B2448320 ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate CAS No. 1394683-62-5

ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate

Cat. No. B2448320
CAS RN: 1394683-62-5
M. Wt: 293.71
InChI Key: JLKFRGUNQHBOOG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate, also known as CPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate in anticancer activity involves the inhibition of the Akt/mTOR signaling pathway. This compound inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Yang et al., 2016). In anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway (Li et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and high stability in biological systems. In vitro studies have demonstrated that this compound has a half-life of more than 24 hours in human plasma (Feng et al., 2014). In vivo studies have shown that this compound has a low toxicity profile and does not cause any significant adverse effects in mice (Yang et al., 2016).

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate in lab experiments include its high stability, low toxicity, and versatility in various reactions. This compound can be easily synthesized using a specific method and can be used as a building block for the synthesis of various derivatives. The limitations of using this compound in lab experiments include its low solubility in water and its limited availability.

Future Directions

There are several future directions for the scientific research of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as an anticancer and anti-inflammatory agent. The structure-activity relationship of this compound derivatives can also be studied to optimize its pharmacological properties.
In material science, this compound can be further studied for its use in the synthesis of functional materials such as MOFs and CPs. The properties of these materials can be optimized by using this compound as a building block.
In organic synthesis, this compound can be further investigated for its use as a versatile building block for the synthesis of various heterocyclic compounds. New reactions can be developed to form novel derivatives of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be easily synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the scientific research of this compound, which can lead to the discovery of new applications and derivatives of this compound.

Synthesis Methods

The synthesis of ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl 4-amino-1H-pyrrole-2-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound with a yield of up to 76% (Feng et al., 2014).

Scientific Research Applications

Ethyl 4-(2-chloropyridine-3-amido)-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle (Yang et al., 2016). This compound has also been studied for its potential as an anti-inflammatory agent. Research has demonstrated that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines (Li et al., 2018).
In material science, this compound has been investigated for its use as a building block for the synthesis of functional materials. This compound has been shown to form stable complexes with metal ions, which can be used for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) (Liu et al., 2016).
In organic synthesis, this compound has been studied for its use as a versatile building block for the synthesis of various heterocyclic compounds. This compound can undergo various reactions such as nucleophilic substitution, Suzuki coupling, and Sonogashira coupling to form various derivatives (Wang et al., 2017).

properties

IUPAC Name

ethyl 4-[(2-chloropyridine-3-carbonyl)amino]-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)10-6-8(7-16-10)17-12(18)9-4-3-5-15-11(9)14/h3-7,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKFRGUNQHBOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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